molecular formula C16H22N6O3 B2803996 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-ethoxyethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 1014092-17-1

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-ethoxyethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2803996
CAS RN: 1014092-17-1
M. Wt: 346.391
InChI Key: TWCVWQIWOKRGNJ-UHFFFAOYSA-N
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Description

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-ethoxyethyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H22N6O3 and its molecular weight is 346.391. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Compounds with structural similarities, such as various derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, have been synthesized and evaluated for their biological activities. For instance, Zagórska et al. (2016) synthesized a series of derivatives evaluated for serotonin receptor affinity and phosphodiesterase inhibitor activity, identifying potential leads for antidepressant and/or anxiolytic applications (Zagórska et al., 2016). Such studies underscore the importance of chemical synthesis in developing new therapeutic agents.

Antidepressant-like Activity

The exploration of novel compounds for their potential antidepressant-like activity is a significant area of research. Partyka et al. (2020) investigated two novel imidazopurine-2,4-dione derivatives, revealing antidepressant-like activity in animal models, highlighting the potential of structurally similar compounds in treating depression (Partyka et al., 2020).

Anti-Inflammatory and Antioxidant Activities

Research into the anti-inflammatory and antioxidant properties of related compounds, like 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, has shown significant anti-inflammatory activity, possibly by lowering TNF-α levels, as demonstrated by Zygmunt et al. (2016) (Zygmunt et al., 2016).

Xanthine Oxidoreductase Inhibition

Compounds like Y-700, structurally related to the given chemical, have been studied for their inhibitory effects on xanthine oxidoreductase, showing potential in managing hyperuricemia and related diseases. Such inhibitors represent a promising approach to treating diseases where xanthine oxidoreductase plays a role (Fukunari et al., 2004).

Modulation of Energy Expenditure

Compounds derived from xanthohumol, like the pyrazole derivative XP, have been investigated for their effects on energy expenditure and diet-induced obesity. These studies suggest potential metabolic benefits, including improved glucose tolerance and decreased weight gain, by modulating mitochondrial respiration and cellular energy metabolism (Paraiso et al., 2021).

properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-1-(2-ethoxyethyl)-3,7-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O3/c1-6-25-8-7-21-14(23)12-13(20(5)16(21)24)17-15(19(12)4)22-11(3)9-10(2)18-22/h9H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCVWQIWOKRGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C(N2C)N3C(=CC(=N3)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,5-Dimethylpyrazol-1-yl)-1-(2-ethoxyethyl)-3,7-dimethylpurine-2,6-dione

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